molecular formula C13H10N4O3 B376763 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole

Katalognummer: B376763
Molekulargewicht: 270.24g/mol
InChI-Schlüssel: XPOFMSUXNDOXAB-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is a complex organic compound with the molecular formula C13H10N4O3 and a molecular weight of 270.25 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring fused with a nitrofuran moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole typically involves the condensation of 2-methyl-1H-benzimidazole with 5-nitro-2-furaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C13H10N4O3

Molekulargewicht

270.24g/mol

IUPAC-Name

(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H10N4O3/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+

InChI-Schlüssel

XPOFMSUXNDOXAB-RIYZIHGNSA-N

SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-]

Isomerische SMILES

CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.